molecular formula C19H18N2OS2 B2529445 N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide CAS No. 1049239-51-1

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide

Cat. No.: B2529445
CAS No.: 1049239-51-1
M. Wt: 354.49
InChI Key: NTTYNTZDPYVFME-UHFFFAOYSA-N
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Description

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide typically involves the formation of the thiazole ring followed by the introduction of the phenyl and propanamide groups. One common method involves the reaction of 2-aminothiazole with a methylthio group and subsequent coupling with phenylpropanoyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl group, forming an alcohol derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleophilic sites in proteins or DNA, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with similar biological activities.

    Phenylthiazole derivatives: Compounds with varying substituents on the thiazole ring, exhibiting different biological and chemical properties.

Uniqueness

N-(2-(methylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide is unique due to the presence of both the methylthio and phenylpropanamide groups, which confer specific chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-23-19-21-17(15-10-6-3-7-11-15)18(24-19)20-16(22)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTYNTZDPYVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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